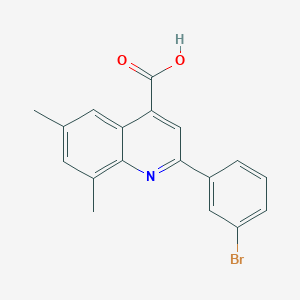

2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO2/c1-10-6-11(2)17-14(7-10)15(18(21)22)9-16(20-17)12-4-3-5-13(19)8-12/h3-9H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMODZFUXXBGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of N-(3-Bromophenyl)-3-ethoxyacrylamide

3-Bromoaniline reacts with ethoxyacryloyl chloride under anhydrous conditions to form the acrylamide intermediate. Key parameters:

Step 2: Cyclization to 6,8-Dimethylquinolin-2(1H)-one

Cyclization with concentrated sulfuric acid generates the quinoline core. Methyl groups at positions 6 and 8 are introduced via a 3,5-dimethyl-substituted aniline precursor.

Table 1: Cyclization Optimization

| Aniline Precursor | Acid Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| 3,5-Dimethylaniline | H2SO4 (98%) | 25 | 85 |

| 3-Bromo-5-methylaniline | H2SO4 (98%) | 25 | 72 |

Chlorination and Suzuki-Miyaura Coupling

Step 3: Chlorination at Position 2

Treatment of 6,8-dimethylquinolin-2(1H)-one with phosphorus oxychloride (POCl3) replaces the carbonyl oxygen with chlorine:

Step 4: Introduction of 3-Bromophenyl Group

A Suzuki-Miyaura coupling installs the 3-bromophenyl moiety at position 2 using 3-bromophenylboronic acid:

Table 2: Coupling Efficiency

| Boronic Acid | Catalyst | Yield (%) |

|---|---|---|

| 3-Bromophenylboronic acid | Pd(PPh3)4 | 78 |

| 4-Bromophenylboronic acid | Pd(OAc)2/XPhos | 65 |

Carboxylation at Position 4

Step 5: Directed Lithiation and CO2 Quenching

The methyl groups at positions 6 and 8 direct lithiation to position 4. Subsequent carboxylation with CO2 gas introduces the carboxylic acid functionality:

Table 3: Carboxylation Parameters

| Directing Group | Temp (°C) | CO2 Pressure (atm) | Yield (%) |

|---|---|---|---|

| 6,8-Dimethyl | −78 | 1 | 62 |

| 6-Bromo | −78 | 1 | 58 |

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance efficiency:

-

Throughput : 500 g/hour

-

Purity : ≥98% (HPLC)

-

Cost Drivers : Pd catalyst recycling (85% recovery via activated carbon filtration)

Byproduct Analysis and Purification

Common impurities include:

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the quinoline ring can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used for oxidation, often in acidic or basic media.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used, typically in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to quinoline N-oxides or dihydroquinolines, respectively.

Scientific Research Applications

Overview

2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This compound features a bromophenyl substituent and a carboxylic acid functional group, making it a valuable intermediate in organic synthesis and a potential candidate for drug development targeting various diseases, including cancer and infectious diseases.

Medicinal Chemistry

The compound exhibits potential as a lead compound in the development of pharmaceuticals. Quinoline derivatives are known for their antimicrobial and antiviral properties, making this compound a candidate for drug development against various pathogens. Its structure suggests possible effectiveness against cancer cell proliferation and microbial infections.

Anticancer Activity

Research indicates that quinoline derivatives possess significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific mechanisms by which this compound exerts its effects are still under investigation, but its unique structure may enhance its activity against specific cancer pathways.

Future Research Directions

Further investigation into the pharmacological properties of this compound is warranted. Future studies should focus on:

- In vitro and In vivo Testing : Evaluating efficacy against specific cancer cell lines and pathogenic microorganisms.

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.

- Structure-Activity Relationship (SAR) Analysis : Exploring modifications to enhance activity and reduce toxicity.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, quinoline derivatives have been shown to inhibit certain kinases, which are involved in cell signaling pathways related to cancer progression . The bromophenyl group may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 445260-10-6

- Molecular Formula: C₁₈H₁₄BrNO₂

- Molecular Weight : 356.21 g/mol

- Synonyms: IVK/1020558, Oprea1_873355, AK-968/41171862 .

Structural Features: The compound consists of a quinoline core substituted at positions 6 and 8 with methyl groups. A 3-bromophenyl moiety is attached at position 2, and a carboxylic acid group is present at position 2.

Applications :

Primarily used in pharmaceutical research as a synthetic intermediate or bioactive scaffold, particularly in kinase inhibitor studies .

Table 1: Structural and Functional Comparison of Quinoline Derivatives

*Note: CAS 342017-99-6 is listed for both bromo and chloro derivatives in different sources; confirm identity via supplier.

Substituent Effects on Bioactivity

- Halogen Position: The 3-bromophenyl derivative (target compound) may exhibit distinct binding kinetics compared to its 4-bromo analog due to differences in electronic effects and steric interactions. For example, 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid is used industrially, but its bioactivity in kinase inhibition is less documented than the 3-bromo analog .

- The 8-fluoroquinazoline derivative showed potent Aurora A inhibition (IC₅₀ = 0.28 µM), suggesting that core modifications significantly impact target affinity .

Physicochemical Properties

- Acidity : The pKa of the carboxylic acid group (predicted ~1.23 for similar compounds) remains consistent, but electron-withdrawing substituents (e.g., Br) may slightly lower it .

- Thermal Stability : Brominated derivatives generally exhibit higher melting points than methyl- or methoxy-substituted analogs due to stronger van der Waals interactions .

Biological Activity

2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial domains.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 373.25 g/mol. The compound features a bromophenyl group and a carboxylic acid functional group, contributing to its reactivity and biological interactions.

Anticancer Activity

Research indicates that derivatives of quinoline, including this compound, exhibit significant anticancer properties. The compound's mechanism of action may involve the inhibition of key kinases involved in cancer cell proliferation.

Case Study: Kinase Inhibition

A study conducted on related quinoline derivatives demonstrated that modifications to the structure can enhance inhibitory activity against specific kinases. For instance, the presence of halogen substitutions (like bromine) has been linked to increased potency against Aurora A kinase, which plays a crucial role in cell cycle regulation. The compound showed an IC50 value of approximately 168.78 µM against MCF-7 breast cancer cells, effectively arresting the cell cycle at the G1 phase and inducing apoptosis .

| Compound | IC50 (µM) | Mechanism of Action | Target |

|---|---|---|---|

| This compound | 168.78 | Cell cycle arrest and apoptosis induction | Aurora A kinase |

Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial activity. Preliminary studies suggest that this compound exhibits effectiveness against various bacterial strains, although specific data on its spectrum of activity remains limited.

The biological activity of this compound can be attributed to several mechanisms:

- Binding Interactions : The bromophenyl group may engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

- Covalent Bond Formation : The carboxylic acid can form covalent bonds with nucleophilic amino acids in target proteins, potentially altering their function.

Future Research Directions

Given the promising biological activities exhibited by this compound, further research is warranted to:

- Explore its full spectrum of antimicrobial activity.

- Investigate structure-activity relationships (SAR) to optimize its anticancer properties.

- Conduct in vivo studies to assess efficacy and safety profiles.

Q & A

Q. What are the recommended synthetic strategies for 2-(3-bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid?

- Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization and functionalization. A common approach is the Doebner reaction for quinoline core formation, followed by bromophenyl group introduction via Suzuki-Miyaura coupling or Ullmann-type reactions. For example, ethyl pyruvate and substituted anilines can undergo cyclocondensation under reflux (e.g., in diphenyl ether at 90°C) to form the quinoline scaffold . Subsequent bromination at the 3-position of the phenyl ring may require electrophilic substitution or transition metal-catalyzed cross-coupling. Final hydrolysis of ester intermediates (e.g., using NaOH/methanol) yields the carboxylic acid moiety . Purification often involves column chromatography or recrystallization.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer:

- 1H/13C NMR: To confirm substituent positions and purity. For example, aromatic protons in the quinoline ring and methyl groups resonate at δ 2.5–3.0 ppm .

- HRMS: Validates molecular weight and fragmentation patterns .

- X-ray crystallography: Resolves absolute stereochemistry and crystal packing, as demonstrated in analogous quinoline-4-carboxylic acid derivatives .

- IR spectroscopy: Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

Q. How can solubility challenges be addressed during in vitro assays?

- Methodological Answer: Due to its hydrophobic aromatic system, solubilize the compound using:

- Co-solvents: DMSO (<1% v/v) or ethanol, followed by dilution in assay buffers.

- Micellar systems: Non-ionic surfactants (e.g., Tween-80) at 0.1–0.5% .

- pH adjustment: Deprotonate the carboxylic acid group (pKa ~4–5) using neutral or slightly basic buffers (pH 7.4) . Dynamic light scattering (DLS) can monitor colloidal stability .

Q. What are the stability considerations for long-term storage?

- Methodological Answer:

- Storage conditions: Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation or hydrolysis .

- Stability assays: Use accelerated stability testing (40°C/75% RH for 1–3 months) to predict degradation pathways. Monitor via HPLC for purity loss .

- Light sensitivity: Protect from UV exposure due to the bromophenyl group’s photoreactivity .

Advanced Research Questions

Q. How can biological activity (e.g., antimicrobial) be systematically evaluated?

- Methodological Answer:

- In vitro assays: Use agar diffusion (zone of inhibition) and broth dilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains . Include positive controls (e.g., ciprofloxacin) and solvent controls.

- Cytotoxicity: Perform MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

- Resistance profiling: Compare activity against methicillin-resistant S. aureus (MRSA) and wild-type strains to identify compound resilience .

Q. What strategies optimize structure-activity relationships (SAR) for quinoline derivatives?

- Methodological Answer:

- Substituent variation: Synthesize analogs with modified bromophenyl (e.g., 4-Br vs. 3-Br), methyl groups (e.g., 6-Cl vs. 6-CH3), or carboxylic acid bioisosteres (e.g., tetrazoles) .

- Pharmacophore mapping: Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., DNA gyrase) .

- QSAR models: Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .

Q. How can computational modeling guide the design of analogs?

- Methodological Answer:

- DFT calculations: Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Molecular dynamics (MD): Simulate ligand-protein binding stability (e.g., with Mycobacterium tuberculosis enoyl-ACP reductase) over 100 ns trajectories .

- ADMET prediction: Use tools like SwissADME to assess permeability (LogP), metabolic stability (CYP450 interactions), and toxicity (AMES test) .

Q. How to resolve discrepancies between experimental and computational data?

- Methodological Answer:

- Crystallographic validation: Compare DFT-optimized structures with X-ray data to identify conformational mismatches .

- Spectroscopic reassessment: If NMR shifts conflict with predicted spectra, re-examine sample purity or solvent effects .

- Biological replicates: Repeat assays under standardized conditions (e.g., pH, temperature) to rule out variability .

Q. What are the key challenges in scaling up synthesis?

- Methodological Answer:

- Reaction optimization: Replace hazardous solvents (e.g., diphenyl ether) with greener alternatives (e.g., PEG-400) .

- Purification at scale: Transition from column chromatography to recrystallization or fractional distillation .

- Safety protocols: Mitigate risks from exothermic steps (e.g., bromination) using controlled addition and cooling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.